(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features two aromatic rings: one substituted with 2,4-dimethoxy groups and the other with a 3-methoxy group. Chalcones are synthesized via Claisen-Schmidt condensation and are studied for their diverse bioactivities, including anticancer, antimalarial, and enzyme inhibitory properties . The methoxy substituents influence electronic properties, solubility, and intermolecular interactions, making this compound a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-6-4-5-14(11-15)17(19)10-8-13-7-9-16(21-2)12-18(13)22-3/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOZZGFVGJAQR-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound belonging to the flavonoid family. Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 1663469-39-3
Chalcones exhibit their biological activities through various mechanisms:
- Cell Cycle Regulation :
- Induction of Apoptosis :
- Inhibition of Angiogenesis :
Table 1: Biological Activities of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Case Studies
- Cancer Cell Lines :
- Inflammatory Models :
- Mechanistic Studies :
Comparison with Similar Compounds
Structural and Physical Properties
The position and number of methoxy groups significantly affect physical properties like melting points and crystallinity. Key comparisons include:
Key Observations :
- The hydroxystyryl hybrid 4c () has a higher melting point (~202°C) than non-hydroxylated analogues, likely due to hydrogen bonding from the hydroxyl group.
- The dimeric chalcone A2 () has a comparable melting point to 4c , suggesting symmetry and intermolecular interactions stabilize the crystal lattice.
- Hydroxyl groups (e.g., in compound 46 ) may reduce thermal stability compared to fully methoxylated derivatives .
Crystallographic and Intermolecular Interactions
- Crystal Packing : and highlight that chlorophenyl or thiophene substituents alter bond lengths and Hirshfeld surfaces. For methoxy-substituted chalcones, 2,4-dimethoxy groups (as in the target compound) likely induce steric hindrance, affecting packing efficiency compared to 3,4-dimethoxy analogues .
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ’s (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) form O–H···O bonds, while the target compound’s methoxy groups may engage in weaker C–H···O interactions .
Pharmacokinetic Considerations
The target compound’s three methoxy groups may increase metabolic resistance compared to hydroxylated analogues like compound 46 (), which could undergo faster glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
